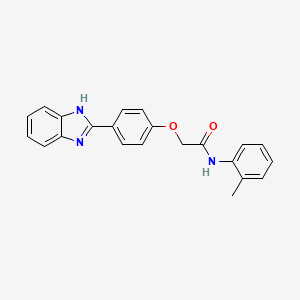

LasR-IN-3

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H19N3O2 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-[4-(1H-benzimidazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C22H19N3O2/c1-15-6-2-3-7-18(15)23-21(26)14-27-17-12-10-16(11-13-17)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |

InChI Key |

QJONSOZUGCTRFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Target of LasR Inhibitors

A note on the designation "LasR-IN-3": Extensive searches for a specific quorum-sensing inhibitor designated "this compound" did not yield any publicly available data. It is possible that this is a novel, unpublished compound, an internal designation, or a misnomer. This guide will therefore focus on a well-characterized and potent antagonist of the LasR receptor, V-06-018 , to provide a representative in-depth technical overview for researchers, scientists, and drug development professionals.

Executive Summary

The LasR protein in Pseudomonas aeruginosa is a key transcriptional regulator and a master regulator of the quorum sensing (QS) circuit, which controls the expression of numerous virulence factors and biofilm formation.[1][2] As such, LasR has emerged as a promising target for the development of anti-virulence therapies. Small molecule inhibitors that antagonize LasR activity offer a potential strategy to disarm the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. This guide details the molecular target of the potent LasR antagonist, V-06-018, summarizing its quantitative data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

The Molecular Target: LasR

LasR is a cytoplasmic receptor that belongs to the LuxR family of transcriptional activators.[3] In P. aeruginosa, the las QS system is hierarchically positioned at the top of a complex regulatory network that includes the rhl and pqs systems.[4] The activation of LasR is dependent on its binding to the cognate autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by LasI.[2] The LasR:3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby activating their transcription.[3] This signaling cascade is depicted in the pathway diagram below.

Quantitative Data for the LasR Antagonist V-06-018

V-06-018 is a non-native, abiotic small molecule identified through high-throughput screening as a potent antagonist of the LasR receptor.[1][5] Its inhibitory activity has been quantified in various assays, as summarized in the table below.

| Parameter | Value | Assay System | Reference |

| IC50 | 5.2 µM | E. coli LasR reporter strain | [4][6] |

| IC50 | 2.3 µM | P. aeruginosa PAO-JP2 (vs. 150 nM 3-oxo-C12-HSL) | [5] |

| IC50 | 3.9 µM | P. aeruginosa PAO-JP2 (vs. 1 µM 3-oxo-C12-HSL) | [5] |

| IC50 | 18 µM (±2) | Pyocyanin production in P. aeruginosa PA14 | [7] |

Experimental Protocols

The characterization of LasR inhibitors like V-06-018 involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

LasR Reporter Gene Assay in E. coli

This assay is a primary screening method to identify and quantify the activity of LasR modulators in a simplified, heterologous system.

Objective: To determine the IC50 of a test compound against LasR activation by its native ligand.

Materials:

-

E. coli strain engineered to express LasR and contain a LasR-responsive reporter plasmid (e.g., carrying a lasI promoter-driven lacZ or gfp gene).

-

Luria-Bertani (LB) medium.

-

N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

-

Test compound (e.g., V-06-018).

-

Apparatus for measuring β-galactosidase activity (e.g., spectrophotometer) or fluorescence (e.g., plate reader).

Protocol:

-

Grow the E. coli reporter strain overnight in LB medium with appropriate antibiotics at 37°C.

-

Dilute the overnight culture into fresh LB medium and grow to early to mid-logarithmic phase.

-

In a 96-well plate, add a constant, sub-saturating concentration of 3-oxo-C12-HSL to all wells (except for negative controls).

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for a defined period to allow for reporter gene expression.

-

Measure the reporter gene activity (e.g., β-galactosidase activity using ONPG as a substrate or GFP fluorescence).

-

Plot the reporter activity against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Pyocyanin Production Assay in P. aeruginosa

This assay measures the inhibition of a key virulence factor, pyocyanin, in the native bacterial host.

Objective: To assess the ability of a test compound to inhibit a QS-controlled phenotype in P. aeruginosa.

Materials:

-

P. aeruginosa strain (e.g., PA14 or PAO1).

-

Glycerol Alanine (GA) medium or Pseudomonas Broth.

-

Test compound.

-

Chloroform.

-

0.2 M HCl.

-

Spectrophotometer.

Protocol:

-

Grow P. aeruginosa overnight in a suitable medium.

-

Inoculate fresh medium containing serial dilutions of the test compound with the overnight culture.

-

Incubate the cultures with shaking at 37°C for 16-24 hours.

-

Centrifuge the cultures to pellet the cells.

-

Extract pyocyanin from the supernatant by adding chloroform and vortexing.

-

Separate the chloroform layer (which is now blue) and re-extract the pyocyanin into an aqueous phase by adding 0.2 M HCl (the aqueous phase will turn pink).

-

Measure the absorbance of the pink aqueous phase at 520 nm.

-

Calculate the concentration of pyocyanin and determine the IC50 for the inhibition of its production.

Mechanism of Action of LasR Antagonists

Biochemical studies suggest that antagonists like V-06-018 act by competitively binding to the ligand-binding domain of LasR.[5] This prevents the binding of the native autoinducer, 3-oxo-C12-HSL, and subsequently blocks the conformational changes required for LasR dimerization and DNA binding.[3] This inhibitory mechanism is illustrated in the diagram below.

Conclusion

The LasR transcriptional regulator is a validated and critical target for the development of novel anti-virulence agents against P. aeruginosa. Potent antagonists such as V-06-018 have been identified and characterized, demonstrating the feasibility of inhibiting the quorum-sensing pathway. The in-depth understanding of the molecular target, coupled with robust experimental protocols, provides a solid foundation for the discovery and development of next-generation LasR inhibitors for therapeutic applications.

References

- 1. Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

Technical Guide: Targeting Pseudomonas aeruginosa Virulence through LasR-Mediated Quorum Sensing Inhibition

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "LasR-IN-3". This technical guide has been developed using a well-characterized quorum sensing inhibitor, meta-bromo-thiolactone (mBTL) , as a representative molecule to illustrate the principles, methodologies, and effects of targeting the LasR-mediated virulence pathway in Pseudomonas aeruginosa. The data and protocols presented are based on published studies of mBTL and other relevant LasR inhibitors.

Introduction: The Challenge of Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its pathogenicity is largely attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS). This system allows the bacterial population to coordinate the expression of numerous virulence factors and to form resilient, surface-attached communities called biofilms, once a threshold cell density is reached.

The P. aeruginosa QS network is a hierarchical cascade involving at least three interconnected systems: las, rhl, and pqs.[1] At the apex of this hierarchy lies the las system, controlled by the transcriptional regulator LasR .[1][2] Upon binding to its cognate autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the LasR protein activates the transcription of a wide array of genes.[3] These genes encode for critical virulence factors, including the elastase LasB, alkaline protease, and exotoxin A. Furthermore, the LasR-autoinducer complex initiates a downstream cascade, activating the rhl and pqs systems, which in turn regulate additional virulence factors like pyocyanin, rhamnolipids, and components essential for biofilm maturation.[4][5]

Given its central role as a master regulator of virulence, LasR has emerged as a prime target for the development of novel anti-virulence therapies.[6][7] By inhibiting LasR, it is possible to disrupt the entire QS cascade, effectively disarming the pathogen without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. This guide focuses on the mechanism, quantitative effects, and experimental evaluation of small-molecule inhibitors targeting this pathway, using mBTL as a primary exemplar.

The P. aeruginosa Quorum Sensing Cascade

The LasR protein is the master regulator at the top of a complex signaling hierarchy. The diagram below illustrates the interconnected nature of the las and rhl systems and highlights the central role of LasR in activating the production of key virulence factors.

Mechanism of Action of LasR Inhibitors

LasR inhibitors function by preventing the activation of the LasR protein. These small molecules, often structural analogs of the native 3-oxo-C12-HSL autoinducer, act as competitive antagonists. They bind to the same ligand-binding pocket on the LasR protein but fail to induce the necessary conformational change required for DNA binding and transcriptional activation.[8] This prevents the upregulation of the entire LasR regulon.

The representative inhibitor, mBTL , has been shown to be a potent antagonist of QS. Studies indicate that while it inhibits LasR, its primary in vivo target for modulating virulence may be the downstream regulator, RhlR.[4] By disrupting these key regulatory nodes, mBTL effectively attenuates the production of multiple virulence factors and prevents the formation of biofilms without affecting bacterial growth.[4]

Quantitative Data on Representative LasR Inhibitors

The efficacy of QS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity (e.g., virulence factor production) by 50%. The table below summarizes reported IC50 values for mBTL and other related compounds against pyocyanin production in P. aeruginosa PA14.

| Compound | Target(s) | Assay | Strain | IC50 Value (µM) | Reference |

| mBTL | LasR / RhlR | Pyocyanin Production | P. aeruginosa PA14 | 8 (±2) | [4] |

| mCTL | LasR / RhlR | Pyocyanin Production | P. aeruginosa PA14 | 9 (±2) | [4] |

| V-06-018 | LasR | Pyocyanin Production | P. aeruginosa PA14 | 18 (±2) | [4] |

| itc-13 | LasR | Pyocyanin Production | P. aeruginosa PA14 | 56 (±10) | [4] |

Experimental Protocols and Workflows

Evaluating the efficacy of a potential LasR inhibitor requires a suite of well-defined in vitro assays. The following sections detail the methodologies for quantifying key P. aeruginosa virulence phenotypes.

Pyocyanin Quantification Assay

Pyocyanin is a blue-green, redox-active pigment whose production is tightly regulated by the rhl QS system, which is itself under the control of LasR. Its distinct color makes it a convenient and reliable reporter for QS activity.

Methodology:

-

Culture Preparation: Grow overnight cultures of P. aeruginosa (e.g., strain PA14 or PAO1) in a suitable medium like Luria-Bertani (LB) broth.

-

Inoculation: Dilute the overnight culture 1:100 into fresh King's A broth, which enhances pyocyanin production.

-

Treatment: Dispense the diluted culture into a 96-well microplate or culture tubes containing serial dilutions of the test inhibitor (e.g., mBTL). Include a vehicle control (e.g., DMSO) and a positive control without inhibitor.

-

Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

-

Extraction: Transfer 1 mL of the culture to a microcentrifuge tube. Add 0.5 mL of chloroform and vortex vigorously for 30 seconds to extract the pyocyanin. Centrifuge at 12,000 x g for 5 minutes to separate the phases.

-

Acidification: Carefully transfer the lower, blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex again. The pyocyanin will move to the upper, aqueous phase, which will turn pink.

-

Quantification: Measure the absorbance of the pink aqueous phase at 520 nm (OD520). The concentration is calculated by multiplying the OD520 by 17.072.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent the formation of static biofilms on a plastic surface.

Methodology:

-

Culture Preparation: Grow an overnight culture of P. aeruginosa (e.g., PAO1) in LB broth.

-

Inoculation and Treatment: Dilute the culture 1:100 into fresh LB broth. In a 96-well flat-bottom microplate, add the diluted culture to wells containing various concentrations of the test inhibitor.

-

Incubation: Incubate the plate under static conditions at 37°C for 24 hours to allow for biofilm formation.

-

Washing: Carefully discard the liquid medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

-

Staining: Add 125 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the crystal violet that has stained the adherent biofilm.

-

Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 550 nm (OD550). A reduction in OD550 compared to the untreated control indicates biofilm inhibition.

Elastase Activity Assay

Elastase (LasB) is a major protease secreted by P. aeruginosa and its expression is directly controlled by LasR. Its activity can be measured using Elastin-Congo Red as a substrate.

Methodology:

-

Supernatant Preparation: Culture P. aeruginosa in the presence or absence of the inhibitor for 18-24 hours. Centrifuge the culture and collect the cell-free supernatant, which contains the secreted proteases.

-

Assay Reaction: Prepare a reaction buffer (e.g., 100 mM Tris, 1 mM CaCl2, pH 7.5). In a microcentrifuge tube, combine 100 µL of the bacterial supernatant with 900 µL of reaction buffer containing 10 mg of Elastin-Congo Red.

-

Incubation: Incubate the reaction mixture at 37°C for 3-6 hours with agitation.

-

Stop Reaction: Stop the reaction by adding 100 µL of 0.12 M EDTA and placing the tubes on ice.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the insoluble, undigested substrate.

-

Quantification: Transfer the supernatant to a cuvette or 96-well plate and measure the absorbance at 495 nm (OD495). The absorbance is proportional to the amount of soluble Congo Red dye released by elastolytic activity.

Logical Framework: From Inhibition to Virulence Attenuation

The inhibition of LasR initiates a cascade of downstream effects that culminate in a significant reduction of the overall virulence of P. aeruginosa. The logical relationship between inhibitor action and the desired phenotypic outcomes is depicted below.

Conclusion

Targeting the LasR quorum sensing regulator presents a promising anti-virulence strategy to combat P. aeruginosa infections. Small-molecule inhibitors, exemplified by mBTL, can effectively disrupt the QS signaling cascade, leading to a significant reduction in the production of key virulence factors and the inhibition of biofilm formation.[4] These compounds serve as powerful chemical probes for dissecting the complexities of bacterial communication and as potential leads for the development of therapeutics that can disarm pathogens rather than kill them, potentially mitigating the relentless rise of antibiotic resistance. The methodologies outlined in this guide provide a robust framework for the discovery and characterization of novel QS inhibitors for researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. The role of LasR active site amino acids in the interaction with the Acyl Homoserine Lactones (AHLs) analogues: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

LasR-IN-3: A Technical Guide to a Novel Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of LasR-IN-3, a novel benzimidazole-based inhibitor of the LasR receptor in Pseudomonas aeruginosa. It details the quorum sensing (QS) signaling pathway targeted by this molecule, its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction: The Pseudomonas aeruginosa Quorum Sensing Network

Pseudomonas aeruginosa is a formidable opportunistic human pathogen responsible for a wide array of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its pathogenicity is largely controlled by a sophisticated cell-to-cell communication system known as quorum sensing (QS). This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the collective production of virulence factors and the formation of antibiotic-resistant biofilms.

The P. aeruginosa QS network is a complex hierarchy involving at least three interconnected systems: las, rhl, and pqs. The las system is considered the master regulator at the top of this cascade, making its central protein, LasR, a prime target for anti-virulence therapeutic strategies.

The LasR Signaling Pathway: A Master Regulator of Virulence

The las system consists of the synthase LasI, which produces the N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) autoinducer, and the transcriptional regulator LasR. The activation sequence is as follows:

-

Signal Synthesis : At low cell density, LasI produces a basal level of 3O-C12-HSL.

-

Signal Accumulation : As the bacterial population grows, 3O-C12-HSL accumulates in the environment.

-

Receptor Binding : Once a threshold concentration is reached, 3O-C12-HSL diffuses into the cells and binds to the ligand-binding domain of the cytoplasmic LasR protein.

-

Dimerization and Activation : Ligand binding induces a conformational change in LasR, promoting its dimerization into a stable, active complex.

-

DNA Binding : The activated LasR dimer binds to specific DNA sequences, known as las-boxes, in the promoter regions of target genes.

-

Gene Expression : This binding event initiates the transcription of hundreds of genes, including those for critical virulence factors like elastase B (lasB), alkaline protease, and exotoxin A. Furthermore, the LasR-3O-C12-HSL complex activates the transcription of the rhl and pqs systems, extending its regulatory control over a vast arsenal of pathogenic determinants.

This compound: A Novel Benzimidazole-Based LasR Inhibitor

This compound (also identified as compound 7f in primary literature) is a novel benzimidazole derivative designed as a specific antagonist of the LasR receptor.[1] Its development represents a targeted approach to disarm P. aeruginosa rather than killing it, a strategy that may impose less selective pressure for the development of resistance.

Mechanism of Action: Destabilization of the LasR Dimer

Unlike native agonists that stabilize LasR, this compound functions by inducing structural instability within the receptor.[1][2] Molecular dynamics simulations and subsequent in-vitro investigation have provided evidence for the following mechanism:[1][2]

-

Binding to LasR : this compound is presumed to bind to the LasR protein.

-

Structural Instability : This binding event prevents the protein from folding into its stable, active conformation.

-

Dimer Dissociation : The induced instability leads to the complete dissociation of the functional LasR dimeric form.[1][2]

-

Inhibition of DNA Binding : As monomeric LasR is unable to effectively bind to target DNA promoters, the transcription of virulence genes is consequently shut down.

This mechanism effectively neutralizes the master regulator of the QS cascade, leading to a significant reduction in pathogenicity.

References

An In-depth Technical Guide to the LasR Protein Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the LasR protein signaling pathway, a critical component of the quorum-sensing (QS) system in the opportunistic human pathogen Pseudomonas aeruginosa. Understanding this pathway is paramount for the development of novel anti-virulence strategies. This document details the molecular mechanisms, presents key quantitative data, outlines experimental protocols, and provides visual representations of the core processes.

Introduction to the LasR Signaling Pathway

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, the Las system is a primary QS circuit that controls the expression of numerous virulence factors and plays a central role in biofilm formation.[1][2] The key components of this system are the transcriptional regulator LasR and its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which is synthesized by the LasI synthase.[1][3]

The LasR protein, a member of the LuxR family of transcriptional activators, functions as a cytoplasmic receptor for 3O-C12-HSL.[4] At low cell densities, the concentration of 3O-C12-HSL is negligible, and LasR is predominantly in an inactive, monomeric state, susceptible to proteolytic degradation.[5] As the bacterial population grows, the concentration of 3O-C12-HSL surpasses a threshold, leading to its binding to LasR. This binding event induces a conformational change in LasR, promoting its stabilization and dimerization.[4][5] The activated LasR dimer is then capable of binding to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription.[6][7] The Las system is hierarchically organized, with the activated LasR-3O-C12-HSL complex controlling the expression of other QS systems, including the rhl and pqs systems.[8][9]

Core Mechanism of LasR Signaling

The signaling cascade of the LasR pathway can be broken down into several key steps:

-

Autoinducer Synthesis and Accumulation: The LasI synthase produces the signaling molecule 3O-C12-HSL, which freely diffuses across the bacterial cell membrane.[3] As the bacterial population density increases, 3O-C12-HSL accumulates in the extracellular environment.

-

Ligand Binding and LasR Activation: Once the extracellular concentration of 3O-C12-HSL reaches a critical threshold, it diffuses back into the cytoplasm and binds to the N-terminal ligand-binding domain (LBD) of the LasR protein. This binding is a highly specific interaction that is thought to be irreversible and induces a significant conformational change in the protein.[7][10]

-

Dimerization and Stabilization: The binding of 3O-C12-HSL stabilizes the LasR monomer and promotes its homodimerization.[4][5] This dimerization is essential for its function as a transcriptional activator.

-

DNA Binding and Transcriptional Regulation: The activated LasR-3O-C12-HSL dimer binds to specific 20-bp palindromic DNA sequences called las boxes located in the promoter regions of target genes.[6] This binding event recruits RNA polymerase to the promoter, initiating the transcription of genes involved in virulence factor production, biofilm formation, and the regulation of other QS systems.[11] A key target of the LasR-3O-C12-HSL complex is the lasI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.[12]

Signaling Pathway Diagram

References

- 1. google.com [google.com]

- 2. licorbio.com [licorbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Model for Signal Binding to the Quorum Sensing Regulator LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic model for signal binding to the Quorum sensing regulator LasR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of LasR as a DNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Global position analysis of the Pseudomonas aeruginosa quorum-sensing transcription factor LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

Preliminary Toxicity Assessment of a Novel LasR Inhibitor: A Technical Guide

Disclaimer: No publicly available toxicity data for a compound specifically named "LasR-IN-3" has been identified in a thorough review of scientific literature. The following is a technical guide outlining the foundational preliminary toxicity studies that would be conducted for a hypothetical novel LasR (Quorum Sensing Receptor) inhibitor, here designated as Compound-X, intended for therapeutic use. This guide is tailored for researchers, scientists, and drug development professionals.

Introduction

Pseudomonas aeruginosa is a significant opportunistic human pathogen, and its virulence is largely regulated by a cell-to-cell communication system known as quorum sensing (QS). The LasR protein is a key transcriptional regulator in the P. aeruginosa QS hierarchy, making it a prime target for the development of novel anti-virulence agents.[1][2] Inhibition of LasR is anticipated to attenuate the pathogen's virulence, offering a promising therapeutic strategy.[1][2] This document outlines the essential preliminary in vitro and in vivo toxicity studies for a hypothetical LasR inhibitor, Compound-X.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity testing involves evaluating the effect of Compound-X on mammalian cell viability. This is crucial to determine if the compound has a general cytotoxic effect at concentrations where it is active against its intended bacterial target.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of Compound-X that reduces the viability of a mammalian cell line by 50% (IC50).

Materials:

-

Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

-

Compound-X

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Plate the mammalian cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of Compound-X in cell culture medium. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 µM to 1000 µM). Add the different concentrations of Compound-X to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the treated cells for 24 to 72 hours.

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Data Presentation: In Vitro Cytotoxicity of Compound-X

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HEK293 | 24 | > 1000 |

| HEK293 | 48 | 850 |

| HepG2 | 24 | > 1000 |

| HepG2 | 48 | 920 |

Interpretation: An IC50 value significantly higher than the effective concentration required for LasR inhibition would suggest a favorable preliminary safety profile.

Experimental Workflow: In Vitro Cytotoxicity

In Vitro Cytotoxicity Assay Workflow.

In Vivo Acute Toxicity Assessment

Following in vitro studies, the next step is to evaluate the acute toxicity of Compound-X in a relevant animal model, typically rodents. This helps in identifying the maximum tolerated dose (MTD) and observing any overt signs of toxicity.[3]

Experimental Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity of Compound-X and estimate the LD50 (lethal dose for 50% of the population).

Animal Model: Swiss albino mice (6-8 weeks old, both sexes).

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.

-

Dosing: The study is conducted sequentially. A single animal is dosed at a starting dose (e.g., 2000 mg/kg).

-

Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher dose.

-

If the animal dies, the next animal is dosed at a lower dose.

-

-

Termination: The study is concluded when sufficient data is collected to estimate the LD50 with a certain confidence level.

-

Necropsy: At the end of the study, all surviving animals are euthanized, and a gross necropsy is performed to observe any organ abnormalities.

Data Presentation: Acute Oral Toxicity of Compound-X in Mice

| Parameter | Result |

| Estimated LD50 | > 2000 mg/kg body weight |

| Clinical Signs of Toxicity | No significant signs observed at doses up to 2000 mg/kg |

| Gross Necropsy Findings | No treatment-related abnormalities observed |

Interpretation: An LD50 greater than 2000 mg/kg would classify Compound-X as having low acute toxicity.

Experimental Workflow: Acute Oral Toxicity Study

Acute Oral Toxicity (Up-and-Down Procedure) Workflow.

Potential Signaling Pathway Interactions

While LasR is a bacterial protein, it is prudent to consider potential off-target effects on host signaling pathways. The native ligand for LasR is an N-acyl homoserine lactone (AHL), and some AHLs have been shown to have immunomodulatory effects in mammalian cells. Therefore, a preliminary assessment of the interaction of Compound-X with key host signaling pathways is warranted.

Hypothetical Host-Pathogen Interaction Pathway

The following diagram illustrates the established quorum sensing pathway in P. aeruginosa and a hypothetical point of interaction for Compound-X.

Simplified LasR Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

The preliminary toxicity assessment of the hypothetical LasR inhibitor, Compound-X, suggests a favorable safety profile with low in vitro cytotoxicity and low acute oral toxicity in mice. These initial findings are encouraging and support further preclinical development.

Future studies should include:

-

Repeated-dose toxicity studies: To evaluate the effects of long-term exposure.

-

Genotoxicity assays: To assess the potential for DNA damage.

-

Safety pharmacology studies: To investigate effects on major organ systems.

-

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

A thorough understanding of the toxicological profile of any new chemical entity is paramount for its successful translation into a clinical candidate.

References

- 1. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicology | MuriGenics [murigenics.com]

LasR-IN-3: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

LasR-IN-3 is a potent inhibitor of the LasR protein in Pseudomonas aeruginosa, a critical component of the quorum sensing (QS) system that regulates virulence factor production and biofilm formation.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, presents experimental protocols for its use, and visualizes the relevant biological pathway and experimental workflows.

Core Data

Solubility

The solubility of this compound has been determined in various solvents, which is crucial for its application in in vitro and in vivo studies.

| Solvent System | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (279.79 mM) | Ultrasonic treatment may be required to achieve full dissolution. It is important to use newly opened, anhydrous DMSO as it is hygroscopic and the presence of water can significantly impact solubility.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.99 mM) | This formulation results in a clear solution.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.99 mM) | This formulation also yields a clear solution.[1] |

Stability

Proper storage and handling are essential to maintain the integrity and activity of this compound.

| Storage Condition | Duration | Notes |

| -80°C | 6 months | Recommended for long-term storage of stock solutions.[1] |

| -20°C | 1 month | Suitable for short-term storage.[1] |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.

-

Vortex the solution vigorously for 1-2 minutes.

-

If precipitation or incomplete dissolution is observed, place the vial in an ultrasonic bath until the solution is clear. Gentle heating may also aid dissolution.[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]

In Vivo Formulation Preparation

Objective: To prepare a formulation of this compound suitable for administration in animal models.

Materials:

-

This compound stock solution (in DMSO)

-

PEG300

-

Tween-80

-

Saline or Phosphate Buffered Saline (PBS)

-

Corn Oil

Protocol 1: Aqueous Formulation [1]

-

Begin with a measured volume of this compound stock solution in DMSO.

-

Sequentially add the following, ensuring the solution is mixed well and clear after each addition:

-

4 volumes of PEG300

-

0.5 volumes of Tween-80

-

4.5 volumes of Saline/PBS

-

-

The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: Oil-based Formulation [1]

-

Start with a measured volume of this compound stock solution in DMSO.

-

Add 9 volumes of corn oil.

-

Mix thoroughly until a clear solution is obtained.

-

The final solvent composition will be 10% DMSO and 90% Corn Oil.

Visualizations

Pseudomonas aeruginosa Las Quorum Sensing Pathway

The Las quorum sensing system is a primary target for anti-virulence strategies. At the heart of this system is the LasR protein. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[3][4] As the bacterial population density increases, so does the concentration of 3O-C12-HSL. This autoinducer binds to and activates the transcriptional regulator LasR.[3][5] The activated LasR-3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, upregulating the expression of a wide range of virulence genes.[3][5] This system also exhibits positive feedback, as the LasR complex promotes the transcription of lasI.[6] Furthermore, the Las system is at the top of a regulatory hierarchy, influencing other quorum sensing systems like Rhl.[4]

Caption: The Las Quorum Sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Experimental Workflow for Solubility and Stability Assessment

A systematic workflow is essential for the accurate determination of a compound's physicochemical properties. The process begins with the acquisition of the compound and proceeds through solubility testing in various solvents and conditions. Stability is then assessed over time under different storage temperatures.

Caption: A generalized workflow for determining the solubility and stability of a research compound like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]

- 4. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

Methodological & Application

Application Notes and Protocols for LasR-IN-3 in Biofilm Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LasR-IN-3, a dual inhibitor of the LasR and PqsR quorum sensing systems in Pseudomonas aeruginosa, for in vitro biofilm experiments. The following sections detail the mechanism of action, experimental protocols, and expected outcomes.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its ability to form robust biofilms, which contribute significantly to its antibiotic resistance and persistence in chronic infections. Quorum sensing (QS), a cell-to-cell communication system, plays a pivotal role in regulating the expression of virulence factors and the formation of these biofilms. The Las and Pqs systems are two key QS pathways in P. aeruginosa. LasR, the master regulator of the Las system, and PqsR (also known as MvfR), a key transcriptional regulator of the Pqs system, represent attractive targets for anti-biofilm therapies.

This compound (CAS: 2581109-51-3; Chemical Name: 4-(benzenesulfonyl)-N-(2-oxooxolan-3-yl)butanamide) is a potent small molecule inhibitor that targets both the LasR and PqsR receptors. By disrupting these QS pathways, this compound effectively attenuates virulence factor production and inhibits biofilm formation in P. aeruginosa.

Mechanism of Action: The LasR Signaling Pathway

The LasR protein is a transcriptional activator that, in its active form, binds to specific DNA sequences to regulate gene expression. The activation of LasR is dependent on its binding to the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by LasI. At high cell densities, the concentration of 3-oxo-C12-HSL increases, leading to the formation of the LasR/3-oxo-C12-HSL complex. This complex then dimerizes and initiates the transcription of target genes, including those involved in virulence and biofilm formation. The Las system also positively regulates the rhl and pqs quorum sensing systems. This compound acts as an antagonist to LasR, preventing the binding of the natural autoinducer and thereby inhibiting the entire downstream signaling cascade.

Diagram of the LasR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and related compounds against P. aeruginosa. Data for this compound is based on its dual inhibitory nature, while comparative data for other specific inhibitors are provided for context.

| Compound | Target | Assay | IC50 Value | Reference |

| PqsR/LasR-IN-3 | PqsR & LasR | Reporter Strain | Potent Inhibition (Specific IC50 not publicly available) | [1] |

| V-06-018 | LasR | P. aeruginosa Reporter | 2.3 µM (vs. 150 nM OdDHL) | [2] |

| Compound 40 (V-06-018 analog) | LasR | P. aeruginosa Reporter | 0.2 µM (vs. 150 nM OdDHL) | [2] |

| meta-bromo-thiolactone (mBTL) | RhlR | Pyocyanin Production | 8 µM (±2) |

Experimental Protocols

Preparation of this compound Stock Solution

-

Solubility: this compound is a solid. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Stock Solution Preparation:

-

Weigh the desired amount of this compound powder.

-

Add an appropriate volume of sterile DMSO to achieve a stock concentration of 10-50 mM.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is used to determine the ability of this compound to prevent the formation of P. aeruginosa biofilms.

Workflow for the biofilm inhibition assay using the crystal violet method.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

This compound stock solution in DMSO

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid solution

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of approximately 0.02.

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in LB broth to achieve the desired final concentrations in the assay plate. Remember to include a DMSO vehicle control (at the same final concentration as the highest this compound treatment) and a no-treatment control.

-

Plate Inoculation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Then, add 100 µL of the prepared this compound dilutions or controls to the respective wells. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24 to 48 hours to allow for biofilm formation.

-

Washing: After incubation, carefully discard the liquid from the wells. Gently wash the wells twice with 200 µL of PBS to remove planktonic (non-adherent) bacteria.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile water.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential cytotoxicity of this compound against mammalian cell lines to ensure that the observed anti-biofilm effects are not due to general toxicity.

Materials:

-

Mammalian cell line (e.g., A549 human lung carcinoma cells, HeLa cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

Sterile 96-well flat-bottom microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. This will help determine the concentration at which this compound is non-toxic to mammalian cells.

Conclusion

This compound presents a promising tool for researchers studying biofilm formation and virulence in P. aeruginosa. Its dual inhibitory action on the LasR and PqsR quorum sensing systems makes it a valuable probe for dissecting the complex regulatory networks that govern these processes. The provided protocols offer a standardized approach for evaluating the anti-biofilm and cytotoxic properties of this compound, enabling its effective application in drug discovery and development efforts targeting P. aeruginosa infections. It is crucial to perform these experiments with appropriate controls to ensure the validity and reproducibility of the results.

References

Application Notes and Protocols for a Potent LasR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. In the opportunistic human pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator at the top of a major QS cascade.[1][2] The activation of LasR by its natural ligand, N-3-oxododecanoyl-L-homoserine lactone (3-oxo-C12-HSL), triggers a signaling pathway that controls the expression of numerous virulence genes.[3][4] Consequently, inhibiting the LasR signaling pathway presents a promising anti-virulence strategy to combat P. aeruginosa infections.[3][5]

This document provides detailed application notes and protocols for a potent, irreversible, non-native antagonist of LasR, herein referred to as a representative LasR inhibitor. This inhibitor demonstrates significant efficacy in disrupting QS-mediated processes in P. aeruginosa.

Mechanism of Action

The representative LasR inhibitor functions as an antagonist by covalently modifying a key cysteine residue (Cys79) within the ligand-binding pocket of the LasR protein.[3] This irreversible binding stabilizes LasR in a conformation that prevents it from binding to DNA, thereby inhibiting the transcription of target virulence genes.[3][6] This mode of action effectively disrupts the entire LasR-dependent signaling cascade.

Caption: LasR signaling pathway and the inhibitory action of a representative antagonist.

Quantitative Data Summary

The following tables summarize the effective concentrations of the representative LasR inhibitor in various assays.

| Assay Type | Strain | Parameter | Effective Concentration | Reference |

| LasR-dependent Reporter Assay | E. coli | IC50 | 0.1 µM | [3] |

| Pyocyanin Production Inhibition | P. aeruginosa PAO1 | IC50 | 1.2 µM | [3] |

| Pyocyanin Production Inhibition | P. aeruginosa PA14 | IC50 | 0.3 µM | [3] |

| Biofilm Formation Inhibition | P. aeruginosa PAO1 | % Inhibition @ 10 µM | ~50% | [3] |

| Biofilm Formation Inhibition | P. aeruginosa PA14 | % Inhibition @ 10 µM | ~60% | [3] |

Experimental Protocols

LasR-Dependent Reporter Gene Assay

This assay is designed to quantify the direct inhibitory effect of a compound on LasR activity in a controlled genetic background.

Workflow:

Caption: Workflow for the LasR-dependent reporter gene assay.

Methodology:

-

Strain and Plasmids: Utilize an E. coli strain that lacks its native quorum sensing systems. Co-transform this strain with two plasmids: one constitutively expressing LasR and another containing a fluorescent reporter gene (e.g., GFP or YFP) under the control of a LasR-dependent promoter (e.g., pLasI).

-

Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. The following day, subculture the overnight culture into fresh medium and grow to an early exponential phase (e.g., OD600 of ~0.2-0.3).

-

Assay Setup: Dispense the bacterial culture into a 96-well microtiter plate. Add the LasR inhibitor at a range of concentrations. To induce the reporter system, add a constant, sub-saturating concentration of the LasR agonist, 3-oxo-C12-HSL. Include appropriate controls (no inhibitor, no agonist).

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

-

Measurement: Measure the fluorescence (e.g., excitation/emission wavelengths appropriate for the fluorescent protein) and the optical density at 600 nm (OD600) using a plate reader.

-

Data Analysis: Normalize the fluorescence readings to the cell density (Fluorescence/OD600). Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Pyocyanin Production Inhibition Assay

This assay measures the ability of an inhibitor to block the production of pyocyanin, a blue-green, redox-active virulence factor controlled by the LasR-RhlR quorum sensing hierarchy in P. aeruginosa.[2]

Workflow:

Caption: Workflow for the pyocyanin production inhibition assay.

Methodology:

-

Strain and Culture Conditions: Grow P. aeruginosa strains (e.g., PAO1 or PA14) overnight in a suitable medium such as King's A medium.

-

Inhibitor Treatment: Subculture the overnight culture into fresh medium containing serial dilutions of the LasR inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cultures at 37°C with vigorous shaking for 18-24 hours to allow for pyocyanin production.

-

Pyocyanin Extraction:

-

Pellet the bacterial cells by centrifugation.

-

Transfer the supernatant to a new tube and add chloroform to extract the pyocyanin. Vortex to mix.

-

Separate the chloroform layer and transfer it to a new tube.

-

Add 0.2 M HCl to the chloroform extract and vortex to re-extract the pyocyanin into the acidic aqueous phase.

-

-

Quantification: Measure the absorbance of the pink/red acidic aqueous phase at 520 nm.

-

Data Analysis: Calculate the concentration of pyocyanin and plot it against the inhibitor concentration to determine the IC50 value for pyocyanin inhibition.

Biofilm Formation Inhibition Assay

This assay assesses the effect of the LasR inhibitor on the ability of P. aeruginosa to form biofilms on a solid surface.

Workflow:

Caption: Workflow for the biofilm formation inhibition assay.

Methodology:

-

Culture Preparation: Grow P. aeruginosa overnight and then dilute the culture in a suitable medium (e.g., tryptone broth).

-

Assay Setup: Add the diluted bacterial culture to the wells of a 96-well polystyrene microtiter plate containing different concentrations of the LasR inhibitor.

-

Biofilm Growth: Incubate the plate statically at 37°C for 24 to 48 hours to allow for biofilm formation.

-

Washing: Carefully discard the medium and wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

-

Staining: Stain the attached biofilms with a crystal violet solution for 15-20 minutes at room temperature.

-

Destaining and Solubilization: Wash away the excess stain with water and allow the plate to dry. Solubilize the crystal violet retained by the biofilm using a suitable solvent (e.g., 30% acetic acid or ethanol).

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 595 nm.

-

Data Analysis: Compare the absorbance of the inhibitor-treated wells to the control wells to calculate the percentage of biofilm inhibition.

Conclusion

The representative LasR inhibitor detailed in these notes provides a powerful tool for studying quorum sensing in P. aeruginosa and for the development of novel anti-virulence therapies. The protocols provided herein offer standardized methods for quantifying its inhibitory effects on key virulence-related phenotypes. Researchers should always include appropriate controls and perform experiments in at least triplicate for robust and reproducible results.

References

- 1. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for LasR-IN-3 in a Mouse Infection Model

Disclaimer: Extensive literature searches did not yield specific data or experimental protocols for a compound designated "LasR-IN-3." The following application notes and protocols are based on published research involving other inhibitors of the Pseudomonas aeruginosa LasR quorum sensing system and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The methodologies provided are for analogous compounds and should be adapted and validated for any new chemical entity.

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation.[1][2] The LasR protein is a key transcriptional regulator at the top of the P. aeruginosa QS hierarchy, making it an attractive target for the development of anti-virulence therapies.[2][3] Inhibiting LasR can disrupt the entire QS cascade, leading to a reduction in pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[4][5] These application notes provide an overview of the LasR signaling pathway, protocols for evaluating LasR inhibitors in a murine lung infection model, and representative data from studies with analogous compounds.

Signaling Pathway

The P. aeruginosa LasR signaling pathway is a central regulator of virulence. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[2][6] As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the cytoplasmic receptor LasR. The LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, to activate the transcription of target genes.[7] These genes include those encoding for virulence factors such as elastase, alkaline protease, and exotoxin A. Furthermore, LasR positively regulates another QS system, the rhl system, by activating the transcription of rhlR.[8][9]

Data Presentation: Efficacy of Representative LasR Inhibitors

The following tables summarize quantitative data from a study on synthetic furanones, which act as quorum sensing inhibitors, in a P. aeruginosa lung infection mouse model.[10] This data is presented as an example of the types of endpoints and efficacy that might be expected when evaluating a novel LasR inhibitor.

Table 1: Effect of Furanone C56 on Bacterial Clearance in a Mouse Lung Infection Model

| Treatment Group | Dose (µg/g body weight) | Mean Bacterial Load (CFU/lung) ± SD |

| Saline Control | N/A | 1.2 x 107 ± 0.5 x 107 |

| Furanone C56 | 5 | 2.1 x 106 ± 0.9 x 106 |

| Furanone C56 | 17 | 8.0 x 105 ± 3.5 x 105 |

Table 2: Inhibition of Quorum Sensing by Furanone C56 in vivo

| Treatment Group | Dose (µg/g body weight) | Quorum Sensing Activity (% of control) |

| Control (no inhibitor) | N/A | 100 |

| Furanone C56 | 17 | ~25 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate a LasR inhibitor in a mouse model of P. aeruginosa lung infection. These protocols are based on established methods in the field.[1][11]

Murine Acute Lung Infection Model

This model is designed to assess the efficacy of a therapeutic agent in reducing bacterial load and virulence in an acute pulmonary infection.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Specific pathogen-free mice (e.g., C57BL/6, 6-8 weeks old)

-

Test compound (LasR inhibitor) and vehicle control

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Sterile phosphate-buffered saline (PBS)

-

Bacterial culture medium (e.g., Luria-Bertani broth)

-

Equipment for intranasal inoculation

-

Equipment for euthanasia and tissue homogenization

Procedure:

-

Bacterial Culture Preparation:

-

Streak P. aeruginosa on an agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into broth and grow to mid-logarithmic phase.

-

Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 5 x 106 CFU in 20-50 µL for intranasal inoculation).[11]

-

-

Animal Infection:

-

Anesthetize mice using a calibrated vaporizer with isoflurane or via intraperitoneal injection of ketamine/xylazine.

-

Once deeply anesthetized (confirmed by lack of pedal reflex), gently instill the bacterial suspension (e.g., 20-50 µL) into the nares of the mouse.[11]

-

Allow the mouse to recover on a warming pad.

-

-

Compound Administration:

-

The test compound (LasR inhibitor) or vehicle control can be administered at various time points pre- or post-infection.

-

Routes of administration can include intraperitoneal (IP), intravenous (IV), or intranasal (IN), depending on the compound's properties. Dosing will need to be determined through pharmacokinetic and tolerability studies.

-

-

Monitoring and Endpoint Analysis:

-

Monitor the mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) at regular intervals.

-

At a predetermined endpoint (e.g., 24-48 hours post-infection), euthanize the mice.[11]

-

Aseptically harvest the lungs and homogenize in sterile PBS.

-

Perform serial dilutions of the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).

-

In vivo Imaging for Quorum Sensing Inhibition

This method allows for the real-time visualization of quorum sensing activity in a living animal model.

Materials:

-

A P. aeruginosa reporter strain carrying a QS-inducible promoter fused to a reporter gene (e.g., lasB-luxCDABE or lasR-gfp).[10]

-

In vivo imaging system (IVIS) or similar equipment.

-

Materials from the acute lung infection model protocol.

Procedure:

-

Follow the procedures for bacterial culture and animal infection as described in the acute lung infection model, using the reporter strain.

-

Administer the test compound or vehicle control.

-

At various time points post-infection, anesthetize the mice and place them in the in vivo imaging system.

-

Acquire images to detect the reporter signal (bioluminescence or fluorescence).

-

Quantify the signal intensity in the lung region to assess the level of quorum sensing activity. A reduction in signal in the treated group compared to the control group indicates inhibition of quorum sensing.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating a LasR inhibitor in a mouse infection model.

Conclusion

The inhibition of the LasR quorum sensing system presents a promising anti-virulence strategy against Pseudomonas aeruginosa. While no specific data for "this compound" is currently available in the public domain, the protocols and representative data provided here for analogous compounds offer a solid framework for the in vivo evaluation of novel LasR inhibitors. Successful demonstration of efficacy in these models, characterized by reduced bacterial burden and inhibition of virulence, would be a critical step in the development of new therapeutics to combat P. aeruginosa infections.

References

- 1. Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target [jci.org]

- 3. Virtual Screening of FDA-Approved Drugs against LasR of Pseudomonas aeruginosa for Antibiofilm Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Emerging strategies to target virulence in Pseudomonas aeruginosa respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying the Effect of LasR-IN-3 on Gene Expression in Pseudomonas aeruginosa

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key contributor to its pathogenicity is the quorum sensing (QS) system, a sophisticated cell-to-cell communication network that coordinates the expression of virulence factors in a population density-dependent manner. At the apex of this hierarchical system is the LasR protein, a transcriptional regulator that, upon binding its autoinducer, activates a cascade of gene expression leading to the production of virulence factors and the formation of biofilms.

Targeting the LasR protein presents a promising anti-virulence strategy to disarm P. aeruginosa without exerting direct bactericidal pressure, which can drive the development of resistance. LasR-IN-3 is a potent inhibitor of the LasR protein. These application notes provide a comprehensive guide to quantifying the inhibitory effects of this compound on gene expression in P. aeruginosa, offering detailed protocols and data presentation formats for researchers in microbiology, drug discovery, and infectious disease.

Mechanism of Action: LasR Signaling Pathway and Inhibition by this compound

The las quorum sensing system is a cornerstone of P. aeruginosa virulence.[1][2] The LasI synthase produces the signaling molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1] As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes, located in the promoter regions of target genes.[3] This, in turn, initiates the transcription of a wide array of virulence genes, including those involved in biofilm formation, pyocyanin production, and protease secretion. Furthermore, the LasR-3O-C12-HSL complex activates the expression of the rhlR gene, another key QS regulator, thereby controlling a wider network of virulence.[2]

This compound functions as an inhibitor of this critical pathway. It has been shown to induce instability in the LasR structure, leading to the dissociation of the functional LasR dimer.[4] This disruption prevents LasR from effectively binding to its target promoters, thereby downregulating the expression of the entire LasR regulon.

Quantitative Effects of this compound on Gene Expression and Virulence Factor Production

Treatment of P. aeruginosa with this compound leads to a quantifiable reduction in the expression of key virulence-associated genes and the production of their corresponding factors. The following tables summarize the inhibitory effects observed with this compound.

Table 1: Effect of this compound on Virulence Factor Production

| Virulence Factor | Concentration of this compound | Incubation Time | Percent Inhibition |

| Biofilm Formation | 14.00 µg/mL | 24 hours | 71.70%[4] |

| Pyocyanin Production | 14.00 µg/mL | 24 hours | 68.70%[4] |

| Rhamnolipid Production | 14.00 µg/mL | 48 hours | 54.00%[4] |

Table 2: Effect of this compound on Gene Expression

| Target Gene | Gene Function | Concentration of this compound | Incubation Time | Percent Decrease in Expression |

| lasR | Master quorum sensing regulator | 14.00 µg/mL | 24 hours | 26.0%[4] |

| rhlR | Secondary quorum sensing regulator | 14.00 µg/mL | 24 hours | 16.3%[4] |

Experimental Protocols

To quantify the effect of this compound on gene expression, a series of well-established molecular biology techniques are employed. The following protocols provide a detailed methodology for a typical experiment.

Experimental Workflow

Bacterial Strain and Culture Conditions

-

Strain: Pseudomonas aeruginosa PAO1 is a commonly used laboratory strain for these assays.

-

Media: Use a suitable growth medium such as Luria-Bertani (LB) broth or a defined minimal medium depending on the experimental requirements.

-

Culture: Grow an overnight culture of P. aeruginosa at 37°C with shaking (e.g., 200 rpm).

Treatment with this compound

-

Dilute the overnight culture into fresh media to a starting optical density at 600 nm (OD600) of approximately 0.05.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound to the bacterial cultures at the desired final concentration (e.g., 14.00 µg/mL).

-

Include a vehicle control (e.g., DMSO alone) at the same concentration as used for the this compound treatment.

-

Incubate the cultures at 37°C with shaking for the desired time period (e.g., 24 hours).

Total RNA Extraction

-

Harvest bacterial cells from the treated and control cultures by centrifugation.

-

Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions. This typically involves cell lysis, nucleic acid precipitation, and column purification.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

DNase Treatment

-

To remove any contaminating genomic DNA, treat the extracted RNA with DNase I.

-

Follow the manufacturer's protocol for the DNase I enzyme.

-

Inactivate the DNase I after treatment, typically by heat or with a specific inactivation reagent.

cDNA Synthesis (Reverse Transcription)

-

Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Use a commercial cDNA synthesis kit for reliable and consistent results.

-

Include a no-reverse-transcriptase control to verify the absence of genomic DNA contamination.

Quantitative Real-Time PCR (qRT-PCR)

-

Prepare the qRT-PCR reaction mixture containing:

-

cDNA template

-

Forward and reverse primers for the target genes (lasR, rhlR) and a housekeeping gene (e.g., rpoD, gyrB) for normalization.

-

A fluorescent dye-based master mix (e.g., SYBR Green) or a probe-based master mix.

-

-

Perform the qRT-PCR using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run when using a dye-based method to ensure primer specificity.

Data Analysis

-

Determine the cycle threshold (Ct) values for each gene in both the treated and control samples.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

-

Calculate the change in gene expression between the treated and control samples using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).

-

The fold change in gene expression can be calculated as 2-ΔΔCt. The percent decrease in expression is calculated as (1 - 2-ΔΔCt) * 100%.

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to quantify the impact of this compound on gene expression in P. aeruginosa. By targeting the master regulator of quorum sensing, this compound offers a promising avenue for the development of novel anti-virulence therapies. The methodologies described herein are essential for the preclinical evaluation of this and other quorum sensing inhibitors, contributing to the advancement of new strategies to combat bacterial infections.

References

- 1. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Mutational analysis of the quorum-sensing receptor LasR reveals interactions that govern activation and inhibition by non-lactone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes: Measuring Pyocyanin Production Inhibition by a LasR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen responsible for a wide range of severe infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] A key feature of its pathogenicity is the ability to form biofilms and produce a variety of virulence factors, including proteases, toxins, and the redox-active pigment pyocyanin.[1] The expression of these factors is tightly regulated by a cell-to-cell communication system known as quorum sensing (QS).[2]

The P. aeruginosa QS network is a hierarchical system with the Las system at the top.[3] The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), which binds to and activates the transcriptional regulator LasR.[3] The activated LasR:3O-C12-HSL complex then upregulates the expression of numerous target genes, including those of the subordinate Rhl QS system.[3][4] The Rhl system, in turn, directly controls the production of pyocyanin.[2] Given its central role, the LasR receptor is a prime target for anti-virulence strategies aimed at disrupting QS and attenuating bacterial pathogenicity without exerting bactericidal pressure, which may reduce the development of resistance.[1]

This document provides a detailed protocol for measuring the production of pyocyanin in P. aeruginosa and quantifying the inhibitory effect of a representative LasR antagonist. While the user specified "LasR-IN-3", public data on this specific compound is scarce. Therefore, we will use the well-characterized LasR inhibitor V-06-018 as a representative compound for these protocols. This inhibitor has a reported IC50 of approximately 18 µM for pyocyanin inhibition in P. aeruginosa PA14.[3]

Principle of the Assay

The LasR receptor is the master regulator of the QS cascade that leads to pyocyanin production.[5] Antagonists of LasR, such as V-06-018, competitively bind to the receptor, preventing its activation by the native autoinducer. This inhibition disrupts the downstream signaling through the Rhl system, leading to decreased transcription of the phzA1-G1 and phzA2-G2 operons responsible for pyocyanin synthesis.[4][6]